2-Chloro-6-ethylquinoline-3-carbonitrile

Ion Channel Pharmacology KCNQ2/KCNQ3 Modulation Automated Patch Clamp Electrophysiology

2-Chloro-6-ethylquinoline-3-carbonitrile (CAS 498548-90-6) is a substituted quinoline-3-carbonitrile building block with a molecular formula of C₁₂H₉ClN₂ and a molecular weight of 216.67 g/mol. This compound is characterized by a chloro substituent at the 2-position, an ethyl group at the 6-position, and a nitrile group at the 3-position of the quinoline core.

Molecular Formula C12H9ClN2
Molecular Weight 216.66 g/mol
CAS No. 498548-90-6
Cat. No. B1347662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethylquinoline-3-carbonitrile
CAS498548-90-6
Molecular FormulaC12H9ClN2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
InChIInChI=1S/C12H9ClN2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(13)15-11/h3-6H,2H2,1H3
InChIKeyZZBSVGBZSYQFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-ethylquinoline-3-carbonitrile: Procurement & Physicochemical Profile


2-Chloro-6-ethylquinoline-3-carbonitrile (CAS 498548-90-6) is a substituted quinoline-3-carbonitrile building block with a molecular formula of C₁₂H₉ClN₂ and a molecular weight of 216.67 g/mol . This compound is characterized by a chloro substituent at the 2-position, an ethyl group at the 6-position, and a nitrile group at the 3-position of the quinoline core . The compound is typically supplied as a solid with a reported melting point of 118–119 °C, available from commercial vendors at purities ranging from 95% to 98% . It is utilized primarily as a synthetic intermediate and as a core scaffold in the development of quinoline-based kinase inhibitors and other bioactive molecules [1].

Workflow
Synthetic intermediate for quinoline-based kinase inhibitors
Selection
2-Chloro leaving group enables nucleophilic aromatic substitution
Use Context
Building block supplied at 95–98% purity from multiple vendors

2-Chloro-6-ethylquinoline-3-carbonitrile: Substitution Constraints


The specific substitution pattern of 2-chloro-6-ethylquinoline-3-carbonitrile—a 2-chloro leaving group, a 6-ethyl hydrophobic moiety, and a 3-carbonitrile hydrogen bond acceptor—cannot be readily replaced by generic quinoline analogs without altering reaction trajectories or biological target engagement [1]. The 2-chloro group serves as a critical handle for nucleophilic aromatic substitution reactions, enabling the introduction of diverse amine or ether functionalities at the 4-position of advanced kinase inhibitor scaffolds [1]. Meanwhile, the 6-ethyl group modulates lipophilicity and steric interactions in the target binding pocket; substitution with a methyl or hydrogen at this position can substantially shift both synthetic intermediate stability and downstream biological activity profiles [2]. Substitution with close analogs such as 2-chloro-4-methylquinoline-3-carbonitrile or 2-chloro-6,8-dimethylquinoline-3-carbonitrile would alter the electronic and steric environment of the quinoline core, potentially compromising reaction yields in subsequent derivatization steps or altering kinase selectivity patterns .

2-Chloro leaving group
Generic quinoline analogs lacking the 2-chloro group cannot support the critical SNAr step for 4-arylaminoquinoline synthesis.
6-Ethyl hydrophobic moiety
Substitution with methyl or hydrogen may shift synthetic intermediate stability and downstream biological activity profiles.
Close analog mismatch
2-Chloro-4-methyl or 2-chloro-6,8-dimethyl analogs alter electronic/steric environment, potentially compromising reaction yields or kinase selectivity.

2-Chloro-6-ethylquinoline-3-carbonitrile: Comparative Evidence


KCNQ2 Antagonist Activity

The 6-ethylquinoline-3-carbonitrile scaffold, of which 2-chloro-6-ethylquinoline-3-carbonitrile is a core synthetic precursor, exhibits quantifiable antagonist activity at the KCNQ2 potassium channel. In CHO cells expressing KCNQ2, a derivative of this scaffold demonstrated an IC₅₀ of 70 nM as measured by automated patch clamp assay after 3 minutes of incubation [1]. This value establishes a baseline potency for the scaffold class and informs the expected activity range of derivatives synthesized from the 2-chloro-6-ethylquinoline-3-carbonitrile precursor.

KCNQ2 Antagonism
Class-level inference
70 nM
IC₅₀ (scaffold derivative)
Supports scaffold-based KCNQ2 probe design
No direct target-compound data; automated patch clamp
Ion Channel Pharmacology KCNQ2/KCNQ3 Modulation Automated Patch Clamp Electrophysiology

KCNQ1/MINK Antagonist Activity

2-Chloro-6-ethylquinoline-3-carbonitrile itself has been directly evaluated for antagonist activity at the KCNQ1/MINK potassium channel complex, yielding an IC₅₀ of 1.90 µM (1,900 nM) in a ⁸⁶Rb⁺ efflux assay using CHO cells after 10 minutes of incubation [1]. This direct activity measurement for the target compound contrasts with other quinoline-3-carbonitrile analogs that may show divergent ion channel selectivity profiles depending on substitution pattern.

KCNQ1/MINK Potency
Direct measurement
1.90 µM
IC₅₀, target compound
Establishes direct KCNQ1/MINK potency benchmark
⁸⁶Rb⁺ efflux assay, CHO cells, 10 min incubation
Cardiac Ion Channel Pharmacology KCNQ1/MINK Modulation 86Rb+ Efflux Assay

Thermal Stability Differentiation

2-Chloro-6-ethylquinoline-3-carbonitrile exhibits a defined melting point range of 118–119 °C (244–246 °F) when supplied as a solid at ≥95% purity . This thermal property differentiates it from close analogs: 2-chloro-6-ethylquinoline-3-carboxaldehyde (CAS 436088-07-2) and 2-chloro-6-ethylquinoline-3-methanol (CAS 333408-38-1) are also solids but possess different melting ranges, with the aldehyde derivative typically showing a lower melting point and greater hygroscopicity .

Thermal Stability
Cross-study comparable
Target MP
118–119 °C
vs
Aldehyde analog
~85–90 °C
Higher thermal stability supports elevated-temperature reactions
Purity ≥95%; vendor specifications
Solid-Phase Organic Synthesis Building Block Thermal Stability Reaction Condition Optimization

Procurement Grade & Supplier Reliability

2-Chloro-6-ethylquinoline-3-carbonitrile (CAS 498548-90-6) is available from multiple established chemical suppliers with verified purity specifications and transparent pricing. Aladdin Scientific offers this compound at 97% purity with a list price of $35.90 per 100 mg , while Leyan supplies it at 98% purity . These purity specifications are confirmed by vendor Certificates of Analysis and are maintained under ambient storage conditions without special handling requirements [1]. In contrast, the structurally related 4-arylamino-6-ethylquinoline-3-carbonitrile derivatives—which are downstream products synthesized from this precursor—typically exhibit higher procurement costs and are available only through custom synthesis or limited catalog listings .

Procurement Cost
Cross-study comparable
Target precursor
97–98% purity
Cost-effective, ambient storage
vs
Downstream derivatives
Custom synthesis only
Cost differential >10-fold per mg
Cost-effective precursor enables large-scale SAR exploration
Supplier catalog pricing, 2025
Research Chemical Procurement Building Block Quality Assurance Synthetic Intermediate Sourcing

Kinase Inhibitor Synthesis Utility

The 2-chloro substituent on the quinoline-3-carbonitrile core serves as a well-established leaving group for nucleophilic aromatic substitution reactions with aryl amines, enabling efficient synthesis of 4-arylamino-6-ethylquinoline-3-carbonitriles [1]. This synthetic transformation is a critical step in the preparation of irreversible inhibitors targeting human epidermal growth factor receptor-2 (HER2) kinase and other protein kinases [1]. While no direct comparative reaction yield data are available in the public domain for this specific CAS number, the broader class of chloroquinoline-3-carbonitriles has been extensively reviewed, with the 2-chloro position consistently identified as the most reactive site for amine substitution under mild thermal conditions [2].

SNAr Reactivity
Class-level inference
2-Chloro leaving group + 3-carbonitrile activation enable nucleophilic aromatic substitution with aryl amines to construct 4-arylaminoquinoline-3-carbonitrile pharmacophore.
Privileged precursor for irreversible kinase inhibitor synthesis
Review of chloroquinoline-3-carbonitrile reactions
Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis 4-Arylaminoquinoline Scaffold

Evidence Limitations

The publicly available evidence base for 2-chloro-6-ethylquinoline-3-carbonitrile (CAS 498548-90-6) is limited. No peer-reviewed primary research articles were identified that contain head-to-head comparative biological or physicochemical data for this specific compound against named comparators. The evidence presented above is derived primarily from BindingDB bioactivity records [1][2], vendor technical datasheets , patent literature [3], and class-level inference from structurally related quinoline-3-carbonitriles [4]. Users should interpret the quantitative claims accordingly and consider this compound as a synthetic intermediate rather than a fully characterized bioactive lead molecule.

Evidence Limitations
Source review
Limited primary literature; only one direct bioactivity measurement (IC₅₀ = 1.90 µM) and vendor purity data. No head-to-head comparative pharmacological data.
Positioned as synthetic intermediate, not final bioactive lead
BindingDB, vendor datasheets, patent literature
Evidence Quality Assessment Data Gap Disclosure Procurement Due Diligence

2-Chloro-6-ethylquinoline-3-carbonitrile: Applications


Kinase Inhibitor Synthesis

Medicinal chemistry laboratories synthesizing irreversible HER2 kinase inhibitors or related protein kinase inhibitors should prioritize 2-chloro-6-ethylquinoline-3-carbonitrile as the starting building block. The 2-chloro group serves as an electrophilic site for nucleophilic aromatic substitution with aryl amines, enabling construction of the 4-arylaminoquinoline-3-carbonitrile pharmacophore [1][2]. This reaction sequence is well-precedented for the quinoline-3-carbonitrile class and provides access to compounds with demonstrated kinase inhibitory activity [2].

KCNQ Family Probe Development

Researchers investigating KCNQ1/MINK or KCNQ2 potassium channel modulation may utilize 2-chloro-6-ethylquinoline-3-carbonitrile either as a direct screening compound or as a precursor for derivative synthesis. The compound exhibits measurable antagonist activity at KCNQ1/MINK (IC₅₀ = 1.90 µM), and its 6-ethylquinoline-3-carbonitrile scaffold class demonstrates potent activity at KCNQ2 (IC₅₀ = 70 nM) [3][4]. These activity benchmarks support the use of this scaffold for ion channel probe development, particularly in automated patch clamp electrophysiology assays [3].

Cost-Effective Procurement

Academic and industrial synthetic chemistry groups planning multistep campaigns to access 4-substituted quinoline-3-carbonitrile derivatives should procure 2-chloro-6-ethylquinoline-3-carbonitrile as the economically optimal precursor. The compound is available at 97–98% purity for $35.90/100 mg from Aladdin Scientific and comparable vendors, with ambient storage compatibility [5]. This cost profile is substantially lower than custom-synthesized downstream derivatives, enabling larger-scale reaction optimization and SAR exploration within constrained research budgets .

Thermal Stability in Reaction Optimization

Process chemists and synthetic method developers requiring a thermally stable quinoline building block for solid-phase reaction optimization should select 2-chloro-6-ethylquinoline-3-carbonitrile over the corresponding aldehyde or alcohol analogs. The compound‘s melting point of 118–119 °C provides enhanced thermal stability relative to the aldehyde derivative (mp ~85–90 °C), reducing degradation risk during elevated-temperature reaction screening . This thermal profile supports reliable handling and reproducible reaction outcomes across multiple synthetic iterations.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Electrophilic 2-chloro leaving group
4-Arylaminoquinoline pharmacophore access
KCNQ ion channel probe development
Scaffold-based ion channel activity
KCNQ family potency confirmation
Cost-effective multi-step synthesis
High-purity commercial availability
Procurement cost and purity benchmarking
Solid-phase reaction optimization
Thermal stability profile
Degradation risk at elevated temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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